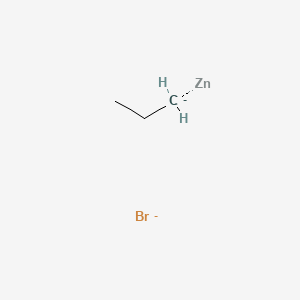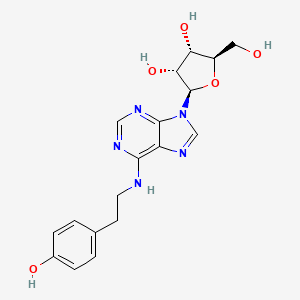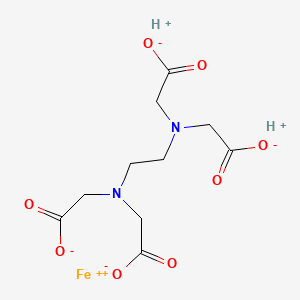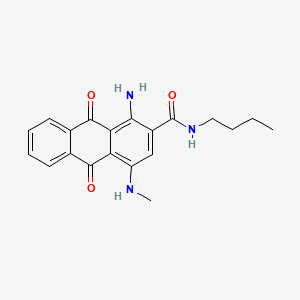
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. The butyl and methylamino groups are added via alkylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.
Scientific Research Applications
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
Uniqueness
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
20171-06-6 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-amino-N-butyl-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-9-23-20(26)13-10-14(22-2)15-16(17(13)21)19(25)12-8-6-5-7-11(12)18(15)24/h5-8,10,22H,3-4,9,21H2,1-2H3,(H,23,26) |
InChI Key |
UNEWTZKBSHBFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





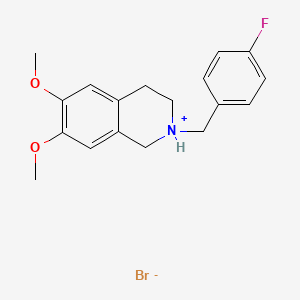



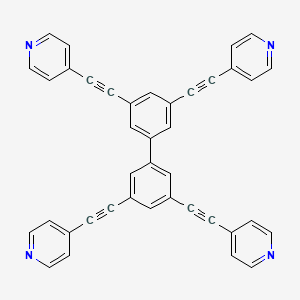
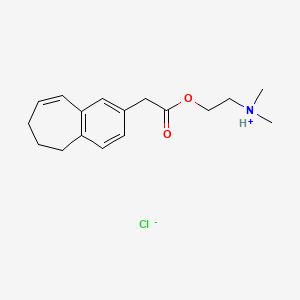
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
